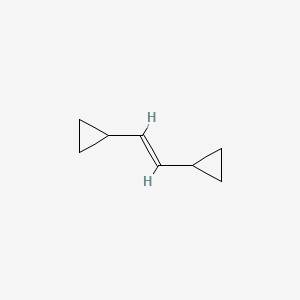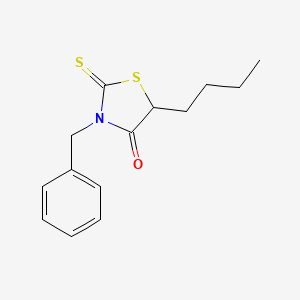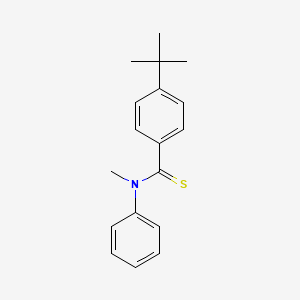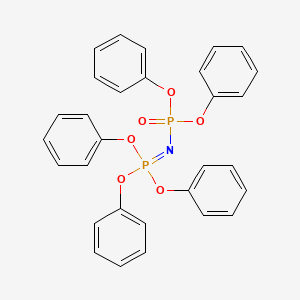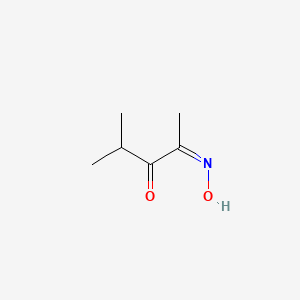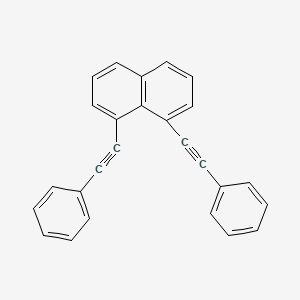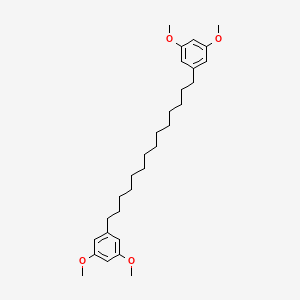
Benzene, 1,1'-(1,14-tetradecanediyl)bis[3,5-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(1,14-tetradecanediyl)bis[3,5-dimethoxy-: is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a long aliphatic chain and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,14-tetradecanediyl)bis[3,5-dimethoxy- involves multiple steps, typically starting with the preparation of the benzene ring and subsequent functionalization. The process often includes:
Electrophilic Aromatic Substitution: This step introduces the methoxy groups onto the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the aliphatic chain or the benzene ring, depending on the conditions and reagents used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the aliphatic chain or benzene ring.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzene, 1,1’-(1,14-tetradecanediyl)bis[3,5-dimethoxy- is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism by which Benzene, 1,1’-(1,14-tetradecanediyl)bis[3,5-dimethoxy- exerts its effects depends on its specific application. In chemical reactions, the methoxy groups and the aliphatic chain play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved can vary widely, from acting as intermediates in synthetic pathways to interacting with biological macromolecules in medicinal chemistry .
Comparison with Similar Compounds
- Benzene, 1,1’-(1,3-butadienylidene)bis-
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- Triptycene-like naphthopleiadene
Uniqueness: Benzene, 1,1’-(1,14-tetradecanediyl)bis[3,5-dimethoxy- stands out due to its long aliphatic chain and multiple methoxy groups, which confer unique physical and chemical properties. These features make it particularly useful in applications requiring specific structural characteristics, such as in the synthesis of complex organic molecules and advanced materials .
Properties
CAS No. |
21390-07-8 |
|---|---|
Molecular Formula |
C30H46O4 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
1-[14-(3,5-dimethoxyphenyl)tetradecyl]-3,5-dimethoxybenzene |
InChI |
InChI=1S/C30H46O4/c1-31-27-19-25(20-28(23-27)32-2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-26-21-29(33-3)24-30(22-26)34-4/h19-24H,5-18H2,1-4H3 |
InChI Key |
QWQVMFOCACTUCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CCCCCCCCCCCCCCC2=CC(=CC(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


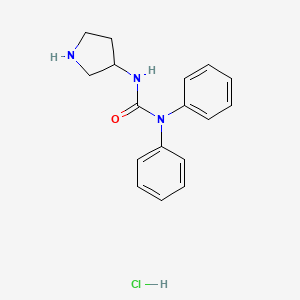
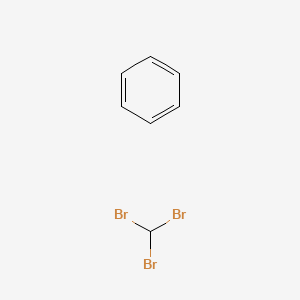
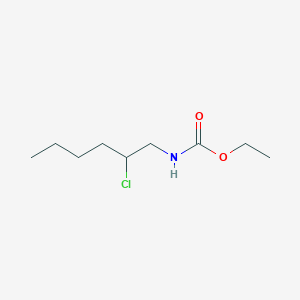
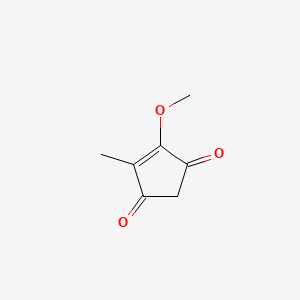
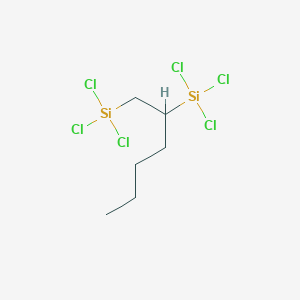

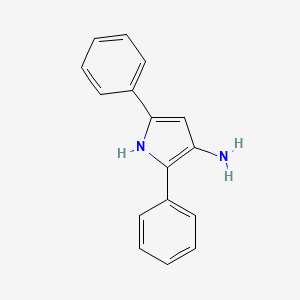
![6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione](/img/structure/B14717897.png)
